4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Description
The compound 4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione belongs to the tetrahydrochromenedione family, characterized by a bicyclic chromene backbone fused with two ketone groups. The dimethylamino (-N(CH₃)₂) substituent at the para position of the phenyl ring distinguishes it from analogs.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2)10-15(21)18-14(9-17(22)23-16(18)11-19)12-5-7-13(8-6-12)20(3)4/h5-8,14H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGCLTLWRVEPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CC=C(C=C3)N(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions. The presence of dimethylamino and phenyl groups requires careful selection of reagents to ensure proper functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Dione Reactivity
The dione groups undergo nucleophilic additions. For example:
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Amine addition : Reacts with primary amines to form Schiff bases or enamine derivatives .
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Thiol attack : Forms thioether linkages under basic conditions, analogous to chromen-4-one derivatives reacting with thiobenzamide to yield dithiazole-fused products .
Dimethylamino Group
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Protonation : The dimethylamino group acts as a weak base, enhancing solubility in acidic media .
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Electron donation : Activates the aromatic ring for electrophilic substitutions (e.g., nitration at the para position relative to the amino group) .
Chromene Ring
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Electrophilic substitution : Halogenation or sulfonation occurs preferentially at the electron-rich positions adjacent to the oxygen atom .
Derivatization Reactions
The compound serves as a precursor for structural modifications:
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler chromenones due to its fused cyclopentane ring and substituents:
| Compound | Key Differences |
|---|---|
| 7,7-Dimethyl-4,6,7,8-tetrahydrochromene-2,5-dione | Lacks dimethylamino group; reduced electron density and derivatization potential |
| 5-Methoxychromone | Methoxy group directs substitutions differently compared to dimethylamino |
| Chromen-4-one derivatives | Higher ring strain in fused systems alters reaction kinetics |
Stability and Reaction Considerations
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits various biological activities that make it a candidate for pharmaceutical development.
Anticancer Activity
Research has indicated that derivatives of this compound possess anticancer properties. For instance:
- A study demonstrated that certain derivatives showed significant cytotoxicity against cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- The compound's structure allows for modifications that enhance its interaction with specific biological targets involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In vitro studies revealed that it exhibits inhibitory effects against a range of bacterial strains, suggesting potential use as an antibacterial agent .
- The mechanism of action is believed to involve disruption of bacterial cell membranes.
Materials Science Applications
The unique structural features of 4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione lend themselves to applications in materials science.
Organic Photonic Devices
The compound has been explored for its potential use in organic light-emitting diodes (OLEDs):
- Its ability to emit light upon excitation makes it suitable for incorporation into OLED materials .
- Studies have shown that devices utilizing this compound exhibit enhanced efficiency and stability compared to traditional materials.
Nonlinear Optical Materials
The compound's molecular structure contributes to its nonlinear optical properties:
- It has been identified as a candidate for use in nonlinear optical devices due to its high second-order susceptibility .
- This property is essential for applications such as frequency doubling and optical switching.
Organic Synthesis Applications
In organic synthesis, the compound serves as an intermediate in the production of more complex molecules.
Synthesis of Novel Compounds
The compound can be utilized in various synthetic pathways:
- It serves as a precursor in the synthesis of other biologically active compounds through reactions such as cycloaddition and functional group transformations .
- Its reactivity allows for the generation of diverse chemical entities that may possess unique pharmacological profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
Key analogs differ in substituents on the phenyl ring, impacting molecular mass, polarity, and spectroscopic signatures.
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group (target) and methoxy groups (Analog 1) are electron-donating, enhancing resonance stabilization. In contrast, bromo (Analog 2), nitro (Analog 5), and chloro (Analog 3) substituents are electron-withdrawing, altering reactivity in electrophilic substitutions .
- Impact on Melting Points: Analogs with polar groups (e.g., -OH in Analog 4) exhibit higher melting points due to hydrogen bonding, while bromo/nitro derivatives (Analogs 2, 5) show moderate melting points .
Spectroscopic Comparison
¹H NMR Data
- Analog 2 (4-Bromo): Aromatic protons at δ 7.42 (d, J=8.5 Hz) and δ 7.05 (d, J=8.4 Hz) indicate deshielding due to bromine. The geminal dimethyl groups at C7 appear as singlets (δ 1.16 and 1.10 ppm) .
- Analog 4 (3-Hydroxy): Aromatic protons resonate at δ 7.19–7.32, with a broad OH peak at δ 9.05 ppm .
- Analog 5 (3-Nitro): Aromatic protons appear upfield (δ 7.33–8.92) due to nitro group electron withdrawal .
IR Spectroscopy
Critical Analysis and Limitations
- Data Gaps: The target compound’s physicochemical and spectral data are absent in the provided evidence, limiting direct comparisons.
- Commercial Availability: Some analogs (e.g., 4-chlorophenyl derivative) are listed as discontinued, suggesting synthesis or stability challenges .
Biological Activity
The compound 4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a chromene derivative that has garnered attention due to its diverse biological activities. This article examines its synthesis, biological properties, and potential applications based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step procedures that incorporate various reagents and conditions. For instance, one method involves the reaction of dimedone with aromatic aldehydes and malononitrile under specific catalytic conditions to yield chromene derivatives. The efficiency of these methods often depends on the choice of catalysts and solvents used during the reaction process .
Antimicrobial Properties
Research has shown that derivatives of chromene compounds exhibit significant antimicrobial activity. For example, compounds with electron-withdrawing groups demonstrated higher antibacterial potential compared to those with electron-donating groups. Specifically, the compound 4f (related to 4-(4-bromophenyl)-7,7-dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one) displayed notable inhibition against various bacterial strains .
| Compound | Activity Type | Inhibition Zone (mm) |
|---|---|---|
| 4f | Antibacterial | 20 |
| 4e | Antibacterial | 14 |
Antioxidant Activity
Chromene derivatives have also been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), where higher values indicate better antioxidant activity .
Anticancer Activity
Several studies indicate that chromene derivatives possess anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. For instance, some compounds have shown efficacy against breast cancer cell lines by triggering apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activities of various synthesized chromene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives were effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antibiotics .
- Antioxidant Potential : In vitro assays demonstrated that specific chromene derivatives exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid. This suggests their potential application in preventing oxidative stress-related diseases .
- Anticancer Mechanisms : Research on the anticancer effects of these compounds revealed that they could inhibit tumor growth in xenograft models by modulating key oncogenic pathways. For example, certain derivatives were found to downregulate the expression of proteins associated with cell survival and proliferation in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
